Barbituric acid, sodium salt
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Overview
Description
Barbiturate is a class of drugs characterized as central nervous system (CNS) depressants. Barbiturate compounds bind to the gamma amino butyric acid (GABA)-A receptor, thereby increasing the influx of chloride ions into the neuron and subsequently causing hyperpolarization, which produces a decrease in neuronal transmission. Other barbiturate effects in the CNS may include modulation of sodium and calcium channels as well as inhibition of glutamate-mediated excitation. Although the effects of barbiturates are seen throughout the CNS, the predominant effect occurs in the midbrain region, the part of the brain associated with arousal. CNS depressive effects associated with this drug class include mild sedation, hypnosis, anesthesia, and coma as well as a decrease in seizure activity.
Mechanism of Action
Target of Action
Sodium barbiturate, also known as barbituric acid sodium salt, primarily targets the gamma-aminobutyric acid (GABA) receptors in the central nervous system . These receptors play a crucial role in inhibitory neurotransmission, which helps to maintain the balance of excitation and inhibition in the brain .
Mode of Action
Sodium barbiturate enhances the activity of GABA at the GABA_A receptor . It increases the duration of time for which the chloride ion channel on the GABA complex is open . This leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of the nerve impulse . This ultimately leads to a decrease in neuronal excitability and a calming effect on the brain .
Biochemical Pathways
The primary biochemical pathway affected by sodium barbiturate is the GABAergic pathway . By enhancing the activity of GABA, sodium barbiturate increases inhibitory neurotransmission, leading to sedation and hypnosis . It also inhibits the excitatory neurotransmitter glutamate, further contributing to its depressant effects .
Pharmacokinetics
Sodium barbiturate is well absorbed orally, and it has a high volume of distribution due to its lipid solubility . It is metabolized by the liver through hepatic microsomal pathways . The half-life and clearance of sodium barbiturate can vary significantly among individuals, depending on factors such as age, liver function, and concurrent medications .
Result of Action
The primary molecular effect of sodium barbiturate is the enhancement of GABA-induced chloride currents, leading to neuronal hyperpolarization . At the cellular level, this results in decreased neuronal excitability and a calming effect on the brain . Clinically, this manifests as sedation, hypnosis, and in some cases, anesthesia . In high doses, sodium barbiturate can induce a state of deep coma .
Action Environment
The action of sodium barbiturate can be influenced by various environmental factors. For instance, the presence of other CNS depressants can potentiate the effects of sodium barbiturate . Additionally, changes in pH can affect the ionization state of the drug, potentially impacting its absorption and distribution . Chronic use of sodium barbiturate can lead to the development of tolerance, requiring higher doses to achieve the same effect .
Properties
CAS No. |
4390-16-3 |
---|---|
Molecular Formula |
C4H3N2NaO3 |
Molecular Weight |
150.07 g/mol |
IUPAC Name |
sodium;2,6-dioxo-5H-pyrimidin-4-olate |
InChI |
InChI=1S/C4H4N2O3.Na/c7-2-1-3(8)6-4(9)5-2;/h1H2,(H2,5,6,7,8,9);/q;+1/p-1 |
InChI Key |
MHQHHBYRYFICDV-UHFFFAOYSA-M |
SMILES |
C1C(=O)NC(=O)[N-]C1=O.[Na+] |
Canonical SMILES |
C1C(=O)NC(=O)N=C1[O-].[Na+] |
Key on ui other cas no. |
24012-01-9 4390-16-3 |
physical_description |
Beige powder; [Sigma-Aldrich MSDS] |
Related CAS |
67-52-7 (Parent) |
Synonyms |
arbiturate barbituric acid barbituric acid, monosodium salt sodium barbiturate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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